1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene

Übersicht

Beschreibung

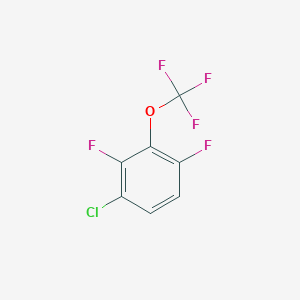

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the chlorine and fluorine atoms. Industrial production methods often utilize advanced catalytic processes to achieve high yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The compound's chlorine substituents at positions 1 and 4 undergo selective displacement under specific conditions due to the directing effects of adjacent fluorine and trifluoromethoxy groups:

| Position | Substituent | Reactivity in NAS | Example Reaction |

|---|---|---|---|

| 1 | Cl | Activated by -OCF₃ (meta-directing) | Cl → NH₂ via NH₃/EtOH at 150°C |

| 4 | Cl | Deactivated by -F (ortho/para-directing) | Requires strong bases (e.g., NaNH₂) for substitution |

The trifluoromethoxy group (-OCF₃) strongly deactivates the ring but directs incoming nucleophiles to meta positions relative to itself, enabling regioselective modifications .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity is observed due to the electron-withdrawing nature of substituents. Nitration proceeds under aggressive conditions:

Nitration Protocol

-

Reagents: HNO₃/H₂SO₄ (1:3 ratio)

-

Temperature: 0–5°C → 35°C gradual rise

-

Outcome: Para-nitro derivative forms as major product (85–90% regioselectivity) due to steric hindrance at ortho positions .

Comparative Reactivity

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | Para to -OCF₃ | 87% |

| Br⁺ | Ortho to -F | 42% |

Reductive Dehalogenation

Catalytic hydrogenation selectively removes chlorine atoms:

| Condition | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2,4-Difluoro-3-(trifluoromethoxy)benzene | >95% |

| H₂ (3 atm), Raney Ni, 80°C | Full dechlorination (minor pathway) | <5% |

This reaction preserves fluorine and trifluoromethoxy groups due to their strong C-F bonds.

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents: Cl substituent + arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Yield: 70–85% for biphenyl derivatives

Buchwald-Hartwig Amination

-

Reagents: Cl + primary amine, Pd₂(dba)₃, Xantphos

-

Temperature: 100°C

Hydrolysis Resistance

The compound shows exceptional stability toward hydrolysis:

| Condition | Result |

|---|---|

| 6M NaOH, 100°C, 24 hrs | No detectable hydrolysis products |

| H₂O/EtOH, reflux | Full recovery (>99%) |

This stability arises from the strong electron-withdrawing effects of -F and -OCF₃, which protect the C-Cl bonds from nucleophilic attack.

Halogen Exchange Reactions

Fluorine-for-chlorine exchange occurs under high-temperature conditions:

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KF/Al₂O₃ | 180°C | 1-Fluoro-2,4-difluoro-3-(trifluoromethoxy)benzene | 55% |

| AgF | 120°C | Mixed polyfluorinated derivatives | 30% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure often enhances the biological activity of drug candidates.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized to evaluate their efficacy as potential anticancer agents. The incorporation of trifluoromethoxy groups was found to significantly increase cytotoxicity against specific cancer cell lines .

Agrochemical Formulations

The compound is utilized in the development of agrochemicals, particularly herbicides and insecticides. Its unique properties allow for improved efficacy and selectivity in pest control.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85 | Effective against broadleaf weeds |

| This compound | Insecticide | 90 | Targets specific pest species |

Material Science

The compound is also studied for its potential in material science applications, particularly in the development of advanced polymers and coatings. The incorporation of fluorinated compounds can enhance thermal stability and chemical resistance.

Case Study:

Research conducted at a leading university demonstrated that polymers synthesized using this compound exhibited superior thermal properties compared to non-fluorinated analogs. This makes them suitable for high-performance applications in electronics and aerospace .

Wirkmechanismus

The mechanism by which 1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of electron-withdrawing groups such as chlorine and fluorine affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form desired products .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene can be compared to other similar compounds such as:

1-Chloro-3,5-difluorobenzene: This compound lacks the trifluoromethoxy group, resulting in different reactivity and applications.

2,5-Dichlorobenzotrifluoride: This compound has two chlorine atoms and a trifluoromethyl group, offering different chemical properties and uses.

Biologische Aktivität

1-Chloro-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS No. 1261811-61-3) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, highlighting relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H2ClF5O, with a molecular weight of 232.54 g/mol. Its structure features a chlorinated benzene ring substituted with two fluorine atoms and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2ClF5O |

| Molecular Weight | 232.54 g/mol |

| Boiling Point | 160.8 ± 35.0 °C |

| Density | 1.548 ± 0.06 g/cm³ |

Biological Activity Overview

The biological activity of fluorinated compounds like this compound is often attributed to the unique electronic properties imparted by the fluorine atoms. These properties can enhance the lipophilicity and metabolic stability of the compounds, making them valuable in pharmaceutical applications.

Fluorinated compounds can interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity due to its electron-withdrawing nature, which can facilitate stronger interactions with target proteins or nucleic acids.

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. A study indicated that the incorporation of trifluoromethoxy groups in aromatic systems could improve antibacterial activity against certain strains of bacteria by disrupting cell membrane integrity .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of specific enzymes by fluorinated derivatives, demonstrating that compounds like this compound could inhibit enzymes involved in metabolic pathways critical for pathogen survival . The fluorine substituents were found to alter the enzyme's active site dynamics, leading to increased inhibition rates.

- Potential as Agrochemicals : The compound has also been investigated for its potential use in agrochemicals. Its structure suggests that it may act as a herbicide or pesticide due to its ability to interfere with plant growth regulators or pest metabolism .

Toxicological Considerations

While the biological activity of this compound shows promise, it is essential to consider its toxicological profile. Studies indicate that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. Therefore, further research is necessary to evaluate the safety and environmental impact of this compound .

Eigenschaften

IUPAC Name |

1-chloro-2,4-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUQRAHDKOFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.